(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide
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Overview
Description
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, an amino group, and a dimethylphosphine oxide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-5-cyclopropylphenylboronic acid with dimethylphosphine oxide under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted amines and phosphine derivatives.
Scientific Research Applications
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is utilized in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)dimethylphosphine oxide: Similar structure but lacks the cyclopropyl group.
Dimethylphosphine oxide: Lacks the phenyl and cyclopropyl groups.
Uniqueness
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H16NOP |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-cyclopropyl-2-dimethylphosphorylaniline |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)11-7-9(8-3-4-8)5-6-10(11)12/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
QARFFEKYIPAUPA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)C2CC2)N |
Origin of Product |
United States |
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